C.I. Acid yellow 3

Catalog No.
S523749
CAS No.
8004-92-0
M.F
C18H9NNa2O8S2
M. Wt
477.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Acid yellow 3

CAS Number

8004-92-0

Product Name

C.I. Acid yellow 3

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate

Molecular Formula

C18H9NNa2O8S2

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L

SMILES

Array

solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL

Synonyms

C.I. acid yellow 3, Colour Index No. 47005, D and C Yellow #10, D and C Yellow No 10, D and C yellow no. 10, D.C. Yellow No. 10, quinoline yellow

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound Acid yellow 3 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.28x10+5 mg/l at 25 °c (est)in 2-methoxyethanol 10 mg/ml; in ethanol 0.4 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

C.I. Acid Yellow 3 (CAS: 8004-92-0), commonly known as Quinoline Yellow WS, is a synthetic, highly water-soluble anionic dye belonging to the quinophthalone class. Structurally, it is a mixture of sodium salts comprising primarily disulfonates, alongside mono- and trisulfonates, of 2-(2-quinolyl)indan-1,3-dione [1]. Unlike its spirit-soluble precursor, this sulfonated variant is engineered specifically for aqueous compatibility, boasting a water solubility of approximately 225 g/L at 20 °C [2]. With an absorption maximum (λmax) in the 412–416 nm range, it provides a distinct bright greenish-yellow hue . For procurement professionals and formulation scientists, C.I. Acid Yellow 3 is prioritized when a non-azo, highly water-soluble colorant is required for pharmaceutical excipients, cosmetic formulations, and specialized diagnostic assay manufacturing where precise optical properties and structural stability are paramount.

Substituting C.I. Acid Yellow 3 with closely related yellow dyes typically results in catastrophic formulation or regulatory failures. Attempting to use its direct unsulfonated precursor, Quinoline Yellow SS (Solvent Yellow 33), in aqueous systems fails immediately due to its profound insolubility (<1 mg/L in water), making it strictly suitable for nonpolar organic solvents and lipid-based matrices [1]. Conversely, substituting with the ubiquitous water-soluble benchmark Tartrazine (C.I. Acid Yellow 23) introduces an azo (-N=N-) linkage into the formulation [2]. Azo dyes are susceptible to reductive cleavage in certain chemical or biological environments, potentially yielding aromatic amines, whereas the quinophthalone backbone of Acid Yellow 3 remains intact under these specific reducing conditions. Furthermore, the optical shift from Acid Yellow 3 (~413 nm) to Tartrazine (~425 nm) alters the spectral transmission, which is unacceptable in precision optical filters and diagnostic assays [3].

Aqueous Processability: Sulfonation-Driven Solubility Enhancement

The procurement of C.I. Acid Yellow 3 is primarily driven by its exceptional aqueous solubility compared to its unsulfonated analog. Quantitative data demonstrates that the introduction of sulfonate groups (primarily disulfonates) yields a water solubility of approximately 225 g/L at 20 °C[1]. In stark contrast, the unsulfonated baseline, Quinoline Yellow SS (Solvent Yellow 33), exhibits a water solubility of less than 1 mg/L [2]. This >200,000-fold increase in solubility is the definitive factor dictating its use in aqueous pharmaceutical syrups, hydrogels, and water-based diagnostic stains.

Evidence DimensionAqueous Solubility Limit at 20 °C
Target Compound Data~225 g/L (C.I. Acid Yellow 3)
Comparator Or Baseline< 1 mg/L (Quinoline Yellow SS / Solvent Yellow 33)
Quantified Difference>200,000-fold increase in water solubility
ConditionsAqueous solution at 20 °C

This massive solubility differential dictates whether the dye can be processed in mainstream aqueous manufacturing workflows or requires specialized organic solvent handling.

Optical Precision: Absorption Maximum and Molar Absorptivity vs. Azo Benchmarks

For applications requiring specific optical filtering, such as diagnostic assays and microscopy, C.I. Acid Yellow 3 provides a distinct spectral profile compared to the standard yellow azo dye, Tartrazine. Acid Yellow 3 exhibits an absorption maximum (λmax) at 413 nm with a molar extinction coefficient (ε) of approximately 22,700 M⁻¹ cm⁻¹ in aqueous media[1]. Tartrazine, conversely, peaks at ~425 nm and typically exhibits a higher extinction coefficient (>30,000 M⁻¹ cm⁻¹) characteristic of azo linkages [2]. The ~12 nm blue-shift and specific absorptivity of Acid Yellow 3 allow for precise color tuning (often described as a 'greenish-yellow' hue) that Tartrazine cannot replicate.

Evidence DimensionAbsorption Maximum (λmax) and Extinction Coefficient (ε)
Target Compound Dataλmax = 413 nm; ε ≈ 22,700 M⁻¹ cm⁻¹
Comparator Or BaselineTartrazine (λmax ≈ 425 nm; ε > 30,000 M⁻¹ cm⁻¹)
Quantified Difference12 nm blue-shift and ~25% lower molar absorptivity
ConditionsAqueous buffer (PBS/Water) at ambient temperature

This spectral difference is critical for buyers formulating optical filters, microscopy stains, or cosmetic products where the exact greenish-yellow transmission profile is required.

Chemical Stability: Resistance to Azo-Reductive Cleavage

A critical procurement differentiator for C.I. Acid Yellow 3 is its quinophthalone structural backbone, which lacks the azo (-N=N-) bond found in standard substitutes like Tartrazine (Acid Yellow 23) [1]. In formulation environments containing reducing agents (or in specific biological assays), azo dyes undergo reductive cleavage to form substituted aromatic amines (e.g., sulfanilic acid derivatives from Tartrazine) [2]. Acid Yellow 3 is structurally immune to azo-reductase activity and chemical azo-reduction, maintaining its chromophore integrity and avoiding the generation of aromatic amine byproducts under these specific conditions.

Evidence DimensionSusceptibility to Azo-Reductive Cleavage
Target Compound DataResistant (0% azo cleavage products due to quinophthalone structure)
Comparator Or BaselineTartrazine (Susceptible to cleavage yielding aromatic amines)
Quantified DifferenceAbsolute presence vs. absence of azo-cleavage vulnerability
ConditionsReducing chemical environments or azo-reductase biological assays

Procurement teams select this compound when formulation stability in reducing environments is required or when strict avoidance of azo-derived aromatic amines is mandated.

Aqueous Pharmaceutical and Cosmetic Formulations

Due to its >200,000-fold higher water solubility compared to Quinoline Yellow SS, C.I. Acid Yellow 3 is the mandatory choice for aqueous-based manufacturing. It is heavily procured for coloring liquid pharmaceutical excipients, mouthwashes, and water-based cosmetics where lipid-soluble dyes would precipitate or fail to disperse uniformly [1].

Diagnostic Assay Manufacturing and Histology

Leveraging its specific absorption maximum at 413 nm and molar extinction coefficient of ~22,700 M⁻¹ cm⁻¹, this dye is utilized in the manufacturing of diagnostic assays and histological stains. It is chosen over Tartrazine when a precise greenish-yellow optical filter is required to maximize signal-to-noise ratios in specific spectrophotometric or microscopic evaluations [2].

Non-Azo Coloration in Reducing Environments

In industrial or laboratory formulations that contain mild reducing agents, or in biological models with high reductase activity, C.I. Acid Yellow 3 is selected to replace azo dyes like Tartrazine. Its quinophthalone backbone prevents the reductive cleavage that would otherwise degrade the colorant and release unwanted aromatic amine byproducts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Yellow powder

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Exact Mass

476.95649716 Da

Monoisotopic Mass

476.95649716 Da

Heavy Atom Count

31

LogP

log Kow = -2.47 (est)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /oxides of nitrogen and oxides of sulfur/.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0QYP77F82G

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2096 of 2170 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

4.11X10-22 mm Hg at 25 °C (est)

Other CAS

8004-92-0
1803038-62-1

Absorption Distribution and Excretion

The uptake, fate and excretion of quinoline yellow, a coloring in sweets and soft drinks, in the rat were studied. In the isolated perfused liver, 70% of the dose was excreted into the bile within 3 hr. Similar results were obtained after i.v. injection into anesthetized animals. When given by gavage, only approximately 1% was excreted in bile and urine within 4-5 hr. Quinoline yellow administered orally to rats was quantitatively excreted, the excretion being mainly fecal. ... Very little quinoline yellow is absorbed from the gastrointestinal tract of the rat. No evidence of metabolism was obtained.
Quinoline Yellow is absorbed from the gastro-intestinal tract to only a small extent in rats and dogs, and most of an orally administered dose is excreted unchanged.

Wikipedia

Quinoline_Yellow_WS

Use Classification

Cosmetics -> Hair dyeing; Cosmetic colorant

Methods of Manufacturing

D&C Yellow No. 10 is manufactured by condensing quinaldine with phthalic anhydride to give the unsulfonated dye, which is then sulfonated with oleum.
Quinoline Yellow is manufactured by sulphonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one third 2-(2-(6- methylquinolyl))indane-1,3-dione.

General Manufacturing Information

The color additive D&C Yellow No. 10 is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3 (2H)-dione consisting principally of the sodium salts of 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-6-quinolinesulfonic acid and 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-8-quinolinesulfonic acid with lesser amounts of the disodium salts of the disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
D&C Yellow No. 13 is a water soluble anionic dye.
The name D&C Yellow No. 10 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 3.

Analytic Laboratory Methods

A screening method for the detection of artificial colors (naphthol yellow, tartrazine, quinoline yellow, Sunset yellow, Allura red, amaranth, azorubine, Ponceau 4R and Red 2G) in saffron is described. The method involves removal of crocins by precipitation of crocetin (pH 0.1, 90 °C) before adsorption of the artificial colors on polyamide SPE cartridges (pH 2). After washing with methanol, acetone and methanol, elution was done with a methanol:ammonia solution (95:5 v/v), and detection was performed by derivative spectrometry. Sample pretreatment changes the UV-Vis saffron extract profile in such a way that second derivative spectra can be used to identify the presence of added colors. Erythrosine, which was found to be pH dependent, could not be detected under the above conditions. The lowest detectable amount for each color was strongly dependent on chemical structure. The recovery of carminic acid was very low possibly due to irreversible retention on the polyamide. This procedure can replace the current ISO TLC method (2003) and be used alternatively or in combination with HPLC procedures adopted in the same standard.
Acid Blue 9, Acid Violet 17, Quinoline Yellow, Acid Red 51, Acid Red 87, and Acid Red 92 along with N-benzyl-N-ethylaniline sulfonic acid (BEASA), a synthetic precursor, were identified and measured in colored wastewater samples from a municipal treatment plant. Continuous flow fast-atom bombardment mass spectrometry was used to analyze BEASA. Liquid chromatography with ultraviolet detection was used to analyze the other dyes, but its lack of selectivity required prior isolation of the analytes from interfering compounds by solid-phase extraction onto C18 extraction disks and onto cartridges packed with strong anion-exchange resins...

Dates

Last modified: 08-15-2023
1: Samuolienė G, Brazaitytė A, Sirtautas R, Viršilė A, Sakalauskaitė J, Sakalauskienė S, Duchovskis P. LED illumination affects bioactive compounds in romaine baby leaf lettuce. J Sci Food Agric. 2013 Oct;93(13):3286-91. doi: 10.1002/jsfa.6173. Epub 2013 May 15. PubMed PMID: 23584932.
2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1997 Apr;463:1-190. PubMed PMID: 12587013.
3: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of Turmeric Oleoresin (CAS No. 8024-37-1) (Major Component 79%-85% Curcumin, CAS No. 458-37-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1993 Aug;427:1-275. PubMed PMID: 12616304.

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